2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
Description
Structure and Key Features: The compound 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid (hereafter referred to as Compound A) consists of a thiazole core substituted at position 2 with an azepane (7-membered cyclic amine), at position 4 with a 4-methoxyphenyl group, and at position 5 with an acetic acid moiety.
For example, describes a method involving mercaptoacetic acid and arylideneamino-thiadiazole intermediates under controlled pH conditions, which could be adapted for Compound A’s synthesis .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-23-14-8-6-13(7-9-14)17-15(12-16(21)22)24-18(19-17)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3,(H,21,22) |
InChI Key |
PKHJSYHZIPJLMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differences from Compound A:
*Calculated based on formula C₁₈H₂₂N₂O₃S.
Key Research Findings and Implications
Physicochemical Properties
- The methyl-substituted analog (CAS 1211511-23-7) has lower molecular weight and logP, favoring aqueous solubility .
Biological Activity
2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
- CAS Number : 1443286-09-6
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines:
- MCF-7 (human breast adenocarcinoma) : Exhibited an IC50 value indicating potent anticancer activity.
- U-937 (human acute monocytic leukemia) : The compound showed effectiveness in inhibiting cell proliferation.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays which indicated increased apoptotic markers in treated cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| U-937 | Not specified | Cell cycle arrest |
Sigma Receptor Interaction
The compound has been studied for its interaction with sigma receptors, which are implicated in various neuropsychiatric disorders. In particular, it has shown selectivity towards sigma-1 receptors, potentially contributing to its therapeutic effects in treating conditions such as depression and anxiety.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Findings : The compound induced significant apoptosis, increasing caspase activity and p53 expression levels, suggesting a robust mechanism for inducing cancer cell death.
-
Neuropharmacological Assessment :
- Objective : To investigate the effects on sigma receptors.
- Findings : The compound demonstrated high affinity for sigma receptors, leading to behavioral changes in animal models consistent with antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
